2-(p-(2H-Indazol-2-yl)phenyl)propionic acid
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Overview
Description
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid is a compound that belongs to the class of indazole derivatives. Indazole is an important scaffold in medicinal chemistry due to its presence in various bioactive natural products and drug molecules. This compound has garnered attention for its potential pharmacological properties, including antiprotozoal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid typically involves a one-pot procedure that includes a combination of ultrasound synthesis under neat conditions and Cadogan’s cyclization . The process begins with the preparation of the corresponding imine, which is then heated in triethyl phosphite at 150°C until the starting material is completely consumed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Scientific Research Applications
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(p-(2H-Indazol-2-yl)phenyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound’s antiprotozoal activity is attributed to its ability to interfere with the metabolic processes of protozoan pathogens. This interference is often facilitated by the presence of electron-withdrawing groups on the 2-phenyl ring, which enhances the compound’s potency .
Comparison with Similar Compounds
2-(p-(2H-Indazol-2-yl)phenyl)propionic acid can be compared with other indazole derivatives, such as:
2-Phenyl-2H-indazole: Known for its antiprotozoal activity.
2-(4-Chlorophenyl)-2H-indazole: Exhibits strong antimicrobial properties.
2-(2-Trifluoromethylphenyl)-2H-indazole: Demonstrates enhanced potency against protozoan pathogens
These compounds share a similar indazole scaffold but differ in their substituents, which influence their biological activities and pharmacological properties.
Properties
CAS No. |
81265-54-5 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(4-indazol-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C16H14N2O2/c1-11(16(19)20)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)17-18/h2-11H,1H3,(H,19,20) |
InChI Key |
JARNVIWZIFANFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)O |
Origin of Product |
United States |
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